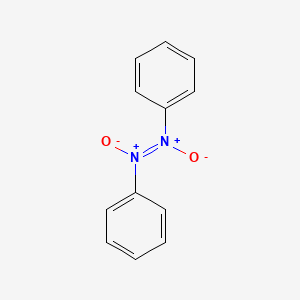

Nitrosobenzene dimer

Description

Structure

3D Structure

Properties

CAS No. |

35506-28-6 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

(E)-oxido-[oxido(phenyl)azaniumylidene]-phenylazanium |

InChI |

InChI=1S/C12H10N2O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13+ |

InChI Key |

WHFNSVMCGRQIRC-BUHFOSPRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/[N+](=[N+](/C2=CC=CC=C2)\[O-])/[O-] |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=[N+](C2=CC=CC=C2)[O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Nitrosobenzene Monomer-Dimer Equilibrium in Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrosobenzene and its derivatives are pivotal molecules in organic synthesis and are of increasing interest in medicinal chemistry and materials science. A fundamental characteristic of nitrosoarenes is their participation in a dynamic monomer-dimer equilibrium in solution. The monomeric form, typically green or blue, is a reactive species, while the dimeric form, usually colorless or pale yellow, is more stable. Understanding and controlling this equilibrium is crucial for applications ranging from synthetic methodology to the design of novel therapeutics and responsive materials. This guide provides a comprehensive overview of the nitrosobenzene monomer-dimer equilibrium, including quantitative thermodynamic data, detailed experimental protocols for its characterization, and visual representations of the underlying chemical processes.

The Monomer-Dimer Equilibrium

In solution, nitrosobenzene (C₆H₅NO) exists in a reversible equilibrium between its monomeric and dimeric forms. The dimer, an azodioxybenzene, can exist as cis and trans isomers. The equilibrium is dynamic and influenced by several factors, including concentration, temperature, and the nature of the solvent.[1]

Key Characteristics:

-

Monomer: A deeply colored, reactive species favored in dilute solutions and at higher temperatures.[1]

-

Dimer: A less reactive, often colorless or pale yellow species that is favored in the solid state and at higher concentrations in solution.[1]

-

Isomerism: The dimer exists as cis and trans-azobenzenedioxides, with the isomerization proceeding through the monomeric intermediate.[1]

The equilibrium can be represented as:

2 C₆H₅NO (Monomer) ⇌ (C₆H₅NO)₂ (Dimer)

dot

References

cis-trans isomerization of nitrosobenzene dimer

An In-depth Technical Guide to the Cis-Trans Isomerization of the Nitrosobenzene Dimer

Abstract

Nitrosobenzene exists in equilibrium between its monomeric form and two distinct dimeric structures: the cis and trans azodioxide dimers. The reversible isomerization between these dimeric forms is a critical phenomenon influencing the reactivity and stability of nitroso compounds, which are relevant in organic synthesis and as metabolic intermediates of aromatic amines. This guide provides a detailed examination of the kinetics, thermodynamics, and spectroscopic properties associated with the cis-trans isomerization of the this compound. It includes a summary of quantitative data, detailed experimental protocols derived from key studies, and visual representations of the isomerization process and analytical workflows to support researchers, scientists, and professionals in drug development.

Introduction

Nitrosoaromatic compounds are a class of molecules characterized by the presence of a nitroso (-N=O) group attached to an aryl ring. In the solid state and in concentrated solutions, many nitrosoaromatics, including nitrosobenzene, exist predominantly as dimers. These dimers are azodioxides, featuring an N-N bond with two oxygen atoms. Two primary isomeric forms of the dimer exist: the cis-isomer and the trans-isomer.

The equilibrium between the monomer and its cis and trans dimers is sensitive to various factors, including temperature, solvent polarity, and exposure to light. The trans-dimer is generally the more thermodynamically stable isomer, while the cis-dimer is often formed under kinetic control at lower temperatures. Understanding the isomerization process between these two forms is crucial for controlling reactions involving nitrosobenzene and for interpreting analytical data correctly.

The Isomerization Equilibrium

The isomerization between the cis and trans dimers of nitrosobenzene is a dynamic process. It is generally accepted that this transformation proceeds through the dissociation of the dimer into its monomeric form, which then re-associates to form the other isomer.

Figure 1: Proposed mechanism for the cis-trans isomerization of the this compound via a monomer intermediate.

Spectroscopic Properties

The monomer, cis-dimer, and trans-dimer of nitrosobenzene have distinct absorption spectra, which allows for the use of UV-Visible spectrophotometry to monitor the equilibrium and kinetics of the isomerization.

| Species | λmax (nm) | Molar Absorptivity (ε) | Solvent | Reference |

| Nitrosobenzene Monomer | ~750 | ~50 L mol⁻¹ cm⁻¹ | Ethanol | |

| Nitrosobenzene Monomer | 315 | 1 x 10⁴ L mol⁻¹ cm⁻¹ | Ethanol | |

| cis-Dimer | ~280 | - | Chloroform | |

| trans-Dimer | 288 | 1.1 x 10⁴ L mol⁻¹ cm⁻¹ | Ethanol |

Note: The spectroscopic properties can vary slightly depending on the solvent used.

Thermodynamic and Kinetic Data

The isomerization process has been studied to determine its thermodynamic and kinetic parameters. The trans isomer is consistently found to be more stable than the cis isomer.

| Parameter | Value | Conditions | Reference |

| Equilibrium Constant (Keq) | |||

| K = [trans]/[cis] | ~3.0 | 25 °C, Chloroform | |

| Thermodynamic Parameters | |||

| ΔH° (cis → trans) | -1.3 kcal/mol | Chloroform | |

| ΔS° (cis → trans) | -1.0 cal/mol·K | Chloroform | |

| Activation Energy (Ea) | |||

| Ea (cis → monomer) | 22.8 kcal/mol | Chloroform |

Experimental Protocols

The study of this compound isomerization typically involves spectroscopic methods to monitor the concentration of each species over time, often following a perturbation such as a temperature change or photo-irradiation.

Preparation and Isolation of Isomers

-

Synthesis of trans-Dimer: The trans-dimer is the thermodynamically stable form and can be prepared by the oxidation of aniline with Caro's acid (peroxymonosulfuric acid). The product crystallizes from ethanol as colorless needles.

-

Preparation of cis-Dimer: The cis-dimer is typically prepared by the irradiation of a solution of the trans-dimer. A solution of the trans-dimer in a solvent like chloroform or toluene is irradiated with UV light (e.g., from a mercury lamp) at a low temperature (e.g., 0 °C) until a photostationary state is reached, which is enriched in the cis-isomer. The cis-isomer can then be isolated by chromatography or crystallization at low temperatures.

Kinetic Measurement of Isomerization using UV-Vis Spectrophotometry

This protocol describes a typical experiment to measure the rate of the thermal conversion of the cis-dimer to the trans-dimer.

Structural Characterization of (E)-Nitrosobenzene Dimer: A Technical Guide

Abstract: Nitrosobenzene and its derivatives are notable for their ability to exist in a monomer-dimer equilibrium. In the solid state, nitrosobenzene typically forms a dimeric structure, known as an azodioxybenzene, which can exist as (Z) and (E) isomers. This technical guide provides an in-depth overview of the structural characterization of the (E)-nitrosobenzene dimer, also referred to as trans-azobenzene dioxide. It consolidates data from key analytical techniques, presents detailed experimental protocols, and illustrates the underlying chemical relationships, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

The (E)-nitrosobenzene dimer is the more stable of the two dimeric forms in the gas phase.[1] It is a colorless solid, in contrast to the colored monomeric form.[2] The fundamental properties of the dimer are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 214.22 g/mol | [3][4] |

| IUPAC Name | (E)-oxido-[oxido(phenyl)azaniumylidene]-phenylazanium | [3] |

| CAS Registry Number | 35506-28-6 | [3][4] |

| Synonyms | trans-Nitrosobenzene dimer, trans-Diazoxybenzene | [3] |

Solid-State Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the (E)-nitrosobenzene dimer in the solid state. The crystal structure confirms the trans arrangement of the two nitroso groups.[5] A crystallographic study of a co-crystal containing the nitrosobenzene dimer provided key structural parameters.[6]

Table 1: Selected Crystallographic Data for this compound

This data provides insight into the geometry of the central azodioxy core and its connection to the phenyl rings.

| Parameter | Bond Length (Å) | Angle (°) |

| N(2)-N(2)* | 1.128(6) | - |

| N(2)-O(2) | 1.301(5) | - |

| N(2)-C(41) | 1.564(5) | - |

| O(1)-N(1)-C(1) | - | 116.86(18) |

| O(1)-N(1)-C(31) | - | 119.32(17) |

| C(1)-N(1)-C(31) | - | 123.82(18) |

| (Data sourced from a co-crystal structure containing the this compound)[6] |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals of the this compound are typically grown by slow evaporation of a saturated solution or by controlled cooling.

-

Data Collection: A selected crystal is mounted on a goniometer head. The diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. The atomic positions are identified and the structural model is refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

Solution-State Characterization: Spectroscopic Methods

In solution, a dynamic equilibrium exists between the monomeric nitrosobenzene and its (Z) and (E) dimeric forms.[7][8] Spectroscopic techniques are essential for studying this equilibrium and characterizing the structure in the solution phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the monomer-dimer equilibrium and the distinct chemical environments of the nuclei in each species.[7] Low-temperature NMR studies can "freeze out" the equilibrium, allowing for the characterization of the individual dimer forms.[7][9]

Table 2: Representative NMR Spectroscopic Data

| Nucleus | Species | Chemical Shift (δ, ppm) | Solvent | Notes |

| ¹H | Monomer | 7.907 (ortho), 7.20-7.75 (meta, para) | CDCl₃ | Rotation about the C-NO bond is fast on the NMR timescale.[10][11] |

| ¹³C | Dimer | Varies by substituent | CDCl₃ / CD₂Cl₂ | The chemical shifts in the dimeric forms are very different from the monomer.[9] |

| ¹⁵N | Dimer | CSA = 285 ppm | Solid-State | The ¹⁵N chemical shift anisotropy (CSA) is significantly different from the monomer (1479 ppm), reflecting the different electronic structure.[2] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.[9][10]

-

Data Acquisition: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-500 MHz).

-

Variable Temperature (VT) Studies: To study the monomer-dimer equilibrium, spectra are recorded at various temperatures. At lower temperatures, the equilibrium shifts towards the dimer forms.[7]

-

2D NMR: Techniques like 2D-EXSY (Exchange Spectroscopy) can be used to measure the kinetics of the dimer dissociation.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dimer and to study its fragmentation patterns. While nitroso compounds can be challenging to analyze, techniques like chemical ionization can be employed.[12]

Table 3: Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) | Method | Notes |

| [M + NH₄]⁺ | 232.1 | Chemical Ionization (CI) | Adduct with ammonium, often observed for nitro compounds.[12] |

| [2M + NH₄]⁺ | 446.2 | Chemical Ionization (CI) | A cluster ion indicating the presence of the dimer.[12] |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: A soft ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), is often preferred to minimize fragmentation and preserve the dimeric structure in the gas phase.

-

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, particularly the N-O and N-N bonds within the azodioxy core. It can be used to distinguish between monomer and dimer forms and has been used to track the formation of heterodimers in solid-state reactions.[1]

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with potassium bromide powder and pressing it into a disk. Alternatively, the sample can be analyzed as a mull in Nujol.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Monomer-Dimer Equilibrium and Thermodynamics

The reversible dimerization is a defining characteristic of aromatic C-nitroso compounds.[13] In solution, the (E)-dimer exists in equilibrium with the (Z)-dimer and the monomer. The position of this equilibrium is influenced by temperature, solvent, and substituents on the aromatic ring.[7][8]

Caption: Monomer-dimer equilibrium of nitrosobenzene in solution.

Thermodynamic parameters for the dissociation of the dimers into monomers have been calculated from NMR studies, providing quantitative insight into the stability of the dimeric species.[8]

Table 4: Thermodynamic Data for Dimer Dissociation

| Dimer Isomer | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) | ΔG (298.15 K) (kJ mol⁻¹) |

| (E)-Dimer | Data not specified in abstracts | Data not specified in abstracts | Data not specified in abstracts |

| (Z)-Dimer | Data not specified in abstracts | Data not specified in abstracts | Data not specified in abstracts |

| (Qualitative and quantitative thermodynamic data for these equilibria have been calculated, though specific values for the parent (E)-dimer were not available in the provided search results.)[7][8] |

Experimental and Analytical Workflow

The comprehensive characterization of the (E)-nitrosobenzene dimer involves a multi-technique approach, integrating methods for both solid-state and solution-state analysis.

Caption: Workflow for the structural characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C12H10N2O2 | CID 135418545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Crystal structure of this compound. cis-Azobenzene dioxide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrosobenzene(586-96-9) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of the Z-Nitrosobenzene Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the Z-nitrosobenzene dimer, a critical aspect for understanding its reactivity, and potential applications in chemical synthesis and drug development. Nitrosobenzene and its derivatives exist in a dynamic equilibrium between monomeric and dimeric forms (azodioxides), with the stability of these forms being highly dependent on environmental conditions such as temperature, concentration, and solvent polarity.[1] The dimeric forms can exist as two stereoisomers, the cis (Z) and trans (E) isomers, with the Z-isomer being the focus of this guide.

Thermodynamic Data

The thermodynamic stability of the Z-nitrosobenzene dimer is characterized by its Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dimerization. These parameters have been determined through both experimental measurements and quantum chemical calculations.

Gas Phase Thermodynamic Data

In the gas phase, the dimerization of nitrosobenzene is an exothermic process, but the large negative entropy change makes the dimer less favorable at higher temperatures.[2][3] Computational studies have provided insight into the relative stabilities of the Z and E isomers.

| Parameter | Z-Nitrosobenzene Dimer | E-Nitrosobenzene Dimer | Reference |

| Dimerization Enthalpy (ΔrH°) | -22.15 kJ·mol⁻¹ | -26.21 kJ·mol⁻¹ | [4] |

| Gibbs Free Energy of Dimerization (ΔrG°) | 33.39 kJ·mol⁻¹ | 30.08 kJ·mol⁻¹ | [4] |

Table 1: Calculated Gas-Phase Thermodynamic Data for Nitrosobenzene Dimerization.

Solution Phase Thermodynamic Data

The solvent plays a crucial role in the monomer-dimer equilibrium and the relative stability of the Z and E isomers. While the E-dimer is more stable in the gas phase, the Z-form is favored in chloroform due to more favorable solvation energies.[2][3] In aqueous solutions, the equilibrium for some derivatives can strongly favor the dimer.[5]

| Solvent | Isomer | ΔG° (Monomerization) | K (Monomerization) | Temperature | Reference |

| Chloroform | Z-Dimer | More stable than E-dimer by 2-5 kJ/mol | - | - | [3] |

| CD₂Cl₂ | (Not specified) | -9.8 kJ/mol | 52 | 25 °C | [5][6] |

| D₂O (for 4-nitrosocumene) | (Not specified) | 20 ± 1 kJ/mol | 3.6 ± 1.6 × 10⁻⁴ M | 27 °C | [5] |

Table 2: Solution-Phase Thermodynamic Data for Nitrosobenzene and a Derivative.

Experimental Protocols

The determination of the thermodynamic parameters for the Z-nitrosobenzene dimer relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A primary technique for studying the monomer-dimer equilibrium in solution is NMR spectroscopy.

-

Protocol:

-

Sample Preparation: A solution of the nitrosobenzene derivative is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube. For quantitative measurements, a known amount of an internal standard is added.[5]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., Bruker AV600) at various temperatures.[3]

-

Data Analysis: The concentrations of the monomer and dimer forms are determined by integrating the respective signals in the ¹H NMR spectrum relative to the internal standard.[5] The equilibrium constant (K) is then calculated.

-

Thermodynamic Parameters: To determine enthalpy and entropy, the measurements are repeated at different temperatures. A van 't Hoff plot (ln K vs. 1/T) is constructed, and the slope and intercept are used to calculate ΔrH° and ΔrS°, respectively. ΔrG° can then be calculated at a specific temperature.[3] Time-dependent and 2D-EXSY NMR experiments can provide kinetic data on dimer dissociation.[7]

-

Cryogenic Photolysis and Infrared (IR) Spectroscopy

This method allows for the study of the dimerization reaction from a pure monomeric state in the solid phase.

-

Protocol:

-

Monomer Generation: Crystals of the azodioxy dimer are cooled to cryogenic temperatures (e.g., 10–12 K). The sample is then irradiated with UV light (e.g., 254 nm), which causes photodissociation of the dimer into monomers.[4]

-

Monitoring: The formation of the monomer is monitored in real-time using IR spectroscopy by the appearance of a characteristic N=O stretching vibration signal around 1500 cm⁻¹.[4]

-

Thermal Dimerization: The sample is slowly warmed above a critical temperature (typically above 100 K), which induces thermal re-dimerization.[4]

-

Kinetic Analysis: The rate of dimerization is followed by monitoring the disappearance of the monomer's IR signal and the corresponding increase in the dimer's signals. This allows for the determination of kinetic parameters for the dimerization process.[4]

-

Quantum Chemical Calculations

Computational methods are essential for obtaining gas-phase thermodynamic data and for complementing experimental results.

-

Methodology:

-

Level of Theory Selection: A suitable level of theory is chosen to model the dimerization reaction. Double-hybrid density functionals like B2PLYP-D3, combined with triple-ζ quality basis sets, have shown good agreement with experimental data.[2][3]

-

Geometry Optimization: The geometries of the monomer and the Z- and E-dimers are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the electronic energies.

-

Thermodynamic Calculation: The standard reaction enthalpies (ΔrH°), entropies (ΔrS°), and Gibbs free energies (ΔrG°) are calculated from the computed electronic energies and thermal corrections. For solution-phase calculations, a solvent model (e.g., SCRF) can be incorporated.[8]

-

Visualized Pathways and Equilibria

The interplay between the monomer and the Z- and E-dimers can be visualized to better understand the system's dynamics.

Caption: Monomer-Dimer Equilibrium of Nitrosobenzene.

The interconversion between the Z and E isomers is not a direct process but occurs via dissociation into the monomeric form, followed by re-dimerization.[4]

References

- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]

- 2. Quantum Chemical Calculations of Monomer-Dimer Equilibria of Aromatic C-Nitroso Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Mechanism of the dimerisation of Nitrosobenzene. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

In-Depth Technical Guide on the Photodissociation Dynamics of Nitrosobenzene Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodissociation dynamics of the nitrosobenzene dimer, a process of significant interest in the fields of physical organic chemistry, materials science, and photopharmacology. This document details the underlying principles, experimental methodologies, quantitative data, and mechanistic pathways governing this photo-induced transformation.

Introduction

Nitrosobenzene (C₆H₅NO) exists in a dynamic equilibrium between its monomeric and dimeric forms. In the solid state, it predominantly exists as a pale yellow dimer, also known as azodioxybenzene. Two key isomers of the dimer have been identified: the cis-azodioxybenzene and the trans-azodioxybenzene. The monomer, a deeply colored blue or green species, is favored in dilute solutions or at elevated temperatures. The reversible photodissociation of the this compound into two monomeric units upon irradiation with light is a fundamental photochemical process. Understanding the dynamics of this bond cleavage is crucial for applications in light-activated materials and photoswitchable therapeutic agents.

Experimental Protocols

Detailed experimental investigation of the photodissociation dynamics of the this compound involves a combination of synthesis, purification, and advanced spectroscopic and crystallographic techniques.

Synthesis and Purification of cis-Nitrosobenzene Dimer

A common synthetic route to nitrosobenzene involves the oxidation of aniline. For the preparation of the crystalline cis-dimer suitable for photodissociation studies, the following protocol is typically employed:

-

Oxidation of Aniline: Aniline is oxidized using Caro's acid (peroxymonosulfuric acid) or potassium peroxymonosulfate under biphasic conditions.

-

Purification: The crude product is purified by steam distillation, where nitrosobenzene is collected as a green liquid that solidifies.

-

Crystallization: The purified nitrosobenzene is dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol or diethyl ether) at room temperature.

-

Slow Evaporation: The solution is allowed to evaporate slowly in the dark at a controlled temperature (typically around 4°C) to promote the formation of well-defined single crystals of the colorless cis-dimer.

-

Crystal Handling: The resulting crystals are handled under low-light conditions to prevent premature photodissociation.

Photocrystallography

Photocrystallography is a powerful technique to directly observe the structural changes occurring during the photodissociation in the solid state.

-

Crystal Mounting: A suitable single crystal of the cis-nitrosobenzene dimer is mounted on a goniometer head.

-

Cooling: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to trap the photogenerated monomers.

-

Initial Data Collection: A complete X-ray diffraction dataset of the pristine dimer crystal is collected in the dark.

-

Irradiation: The crystal is irradiated in situ with a light source, such as a mercury lamp, for a defined period.

-

Data Collection of the Photo-stationary State: A second X-ray diffraction dataset is collected while the crystal is under irradiation or immediately after to capture the structure of the photo-stationary state, which contains a mixture of the dimer and the photogenerated monomers.

-

Data Analysis: The diffraction data are processed to refine the crystal structures of the initial and photo-induced states, allowing for the determination of the extent of monomer formation and the precise atomic displacements.

NMR Spectroscopy for Monitoring Monomer-Dimer Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in studying the monomer-dimer equilibrium in solution.

-

Sample Preparation: A known concentration of the this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectra Acquisition: ¹H NMR spectra are recorded at various temperatures. The monomer and dimer forms give rise to distinct sets of signals.

-

Equilibrium Constant Calculation: The relative integrals of the monomer and dimer signals are used to calculate the equilibrium constant (Keq) at each temperature.

-

Thermodynamic Parameters: A van't Hoff plot (ln(Keq) vs. 1/T) is constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of dissociation.

-

Kinetic Analysis: Time-dependent and two-dimensional exchange spectroscopy (2D-EXSY) NMR measurements can be employed to determine the kinetic parameters for the dissociation and dimerization processes.

Quantitative Data

The photodissociation of the this compound has been characterized by a limited number of quantitative studies. The following table summarizes the available data.

| Parameter | Value | Experimental Conditions | Technique | Reference |

| Monomer Population | 8.6% | Single crystal of cis-dimer, 100 K, irradiation with a mercury lamp. | Photocrystallography | [Not explicitly stated in snippets] |

| ΔH° (Dimer Dissociation) | Data not available in search results for photodissociation | Solution phase, thermal equilibrium. | NMR Spectroscopy | [Not explicitly stated in snippets] |

| ΔS° (Dimer Dissociation) | Data not available in search results for photodissociation | Solution phase, thermal equilibrium. | NMR Spectroscopy | [Not explicitly stated in snippets] |

| Quantum Yield (Φ) | Data not available in search results for dimer photodissociation | - | - | - |

| Excited State Lifetimes | Data not available in search results for dimer photodissociation | - | - | - |

Note: There is a significant gap in the literature regarding the quantum yield and time-resolved dynamics of the this compound photodissociation. Most available data pertains to the photodissociation of the nitrosobenzene monomer or the thermal monomer-dimer equilibrium.

Signaling Pathways and Logical Relationships

The photodissociation of the this compound is initiated by the absorption of a photon, leading to an electronically excited state that subsequently undergoes N-N bond cleavage. The process is reversible upon cessation of irradiation and warming.

Caption: Photodissociation and thermal re-dimerization of the this compound.

The experimental workflow for investigating the photodissociation dynamics using a combination of techniques can be visualized as follows:

Caption: Experimental workflow for studying this compound photodissociation.

Conclusion and Future Directions

The photodissociation of the this compound is a well-established phenomenon, with direct structural evidence provided by photocrystallography. However, a comprehensive understanding of the dynamics of this process is still incomplete. There is a clear need for further research to determine key quantitative parameters such as the quantum yield of dissociation and the lifetimes of the excited states involved. Time-resolved spectroscopic studies, particularly femtosecond transient absorption spectroscopy, specifically targeting the this compound are essential to elucidate the ultrafast dynamics of the N-N bond cleavage. Furthermore, computational studies modeling the excited state potential energy surfaces of the dimer would provide invaluable insights into the mechanistic pathways. A deeper understanding of these fundamental aspects will be critical for the rational design of novel photoresponsive materials and phototherapeutics based on the nitrosobenzene scaffold.

Computational Analysis of Nitrosobenzene Dimerization: A Technical Guide

Introduction

Nitrosobenzene and its derivatives are notable for their ability to exist in a monomer-dimer equilibrium. The dimeric form, an azodioxide, is characterized by a central N=N double bond and can exist as two distinct geometric isomers: cis (Z) and trans (E). The interplay between the monomer and these two dimeric forms is crucial in various chemical and biological contexts, making it a subject of significant interest for computational investigation. Understanding the relative stabilities, geometric structures, and the energy landscape of the isomerization between the cis and trans forms is essential for predicting the behavior of nitroso-containing compounds in different environments.

Computational chemistry provides powerful tools to elucidate these properties at a molecular level. Methods such as Density Functional Theory (DFT) and ab initio calculations can predict with high accuracy the geometric parameters, thermodynamic stabilities, and the transition states that govern the isomerization process. This guide will delve into the computational approaches used to study the nitrosobenzene dimer, present available quantitative data, and outline the typical workflows for such investigations.

The Monomer-Dimer Equilibrium and Isomerism

The dimerization of two nitrosobenzene monomers to form either the cis or trans dimer is a reversible process. The relative populations of the monomer and the two dimer isomers are dependent on factors such as temperature, solvent, and the electronic nature of substituents on the benzene ring.

Figure 1: Relationship between nitrosobenzene monomers and the cis and trans dimers, highlighting the transition states for dimerization and isomerization.

Computational Methodologies

The computational investigation of the this compound system typically involves several key steps, from geometry optimization to the calculation of the potential energy surface for isomerization.

Geometry Optimization

The first step in any computational study is to determine the lowest energy structure of the molecules of interest. For the nitrosobenzene system, this involves optimizing the geometries of the monomer, the cis-dimer, and the trans-dimer.

Protocol:

-

Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for such systems.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or the larger 6-311+G(d,p), is typically employed. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in these systems, and diffuse functions (+) are important for anions and weakly bound systems.

-

Software: Quantum chemistry packages such as Gaussian, ORCA, or Spartan are commonly used to perform these calculations.

-

Verification: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

Transition State Search

To understand the kinetics of the cis-trans isomerization, the transition state (TS) connecting the two isomers must be located. The TS represents the highest energy point along the reaction pathway.

Protocol:

-

Method: Transition state searches are often performed using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following algorithms. These methods search for a first-order saddle point on the potential energy surface.

-

Verification: A frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the rotation or inversion motion leading to isomerization).

Solvation Effects

To model the system in a condensed phase, the effect of the solvent can be included using continuum solvation models.

Protocol:

-

Method: The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly used. These models approximate the solvent as a continuous dielectric medium.

-

Implementation: The chosen solvation model is applied during the geometry optimization and frequency calculations to obtain solvent-corrected structures and energies.

Figure 2: A typical workflow for the computational study of the this compound system.

Quantitative Data

This section presents the available quantitative data from computational studies on the this compound. It is important to note that a complete and consistent set of data from a single high-level computational study is not available in the literature at the time of this writing. The presented data is compiled from various sources.

Thermodynamic Properties

The gas-phase dimerization enthalpies (ΔH) have been calculated for the formation of both the cis and trans isomers from two nitrosobenzene monomers.

| Property | cis-Dimer (Z) | trans-Dimer (E) | Reference |

| Dimerization Enthalpy (kJ/mol) | -22.15 | -26.21 | [1] |

These values indicate that in the gas phase, the formation of the trans-dimer is slightly more exothermic and therefore thermodynamically more favorable than the formation of the cis-dimer.

Geometric Parameters

Detailed geometric parameters are crucial for understanding the structural differences between the isomers. While a comprehensive table from a single study is unavailable, the following tables provide a template for the key parameters that are typically reported from geometry optimization calculations.

Table 2: Calculated Bond Lengths (Å) for Nitrosobenzene Dimers

| Bond | cis-Dimer (Z) | trans-Dimer (E) |

|---|---|---|

| N=N | value | value |

| N-O | value | value |

| C-N | value | value |

| C-C (avg) | value | value |

Table 3: Calculated Bond Angles (°) for Nitrosobenzene Dimers

| Angle | cis-Dimer (Z) | trans-Dimer (E) |

|---|---|---|

| C-N-N | value | value |

| C-N-O | value | value |

| N-N-O | value | value |

Table 4: Calculated Dihedral Angles (°) for Nitrosobenzene Dimers

| Dihedral Angle | cis-Dimer (Z) | trans-Dimer (E) |

|---|---|---|

| C-N-N-C | value | value |

| O-N-N-O | value | value |

Note: "value" indicates that a comprehensive and consistent set of data from a single computational study was not available in the searched literature. These tables serve as a template for the expected outputs of such a study.

Isomerization Energy Barrier

The energy barrier for the cis-trans isomerization is a key kinetic parameter. This value is determined by the energy difference between the more stable isomer and the transition state.

Table 5: Calculated Energy Barrier for cis-trans Isomerization

| Property | Value (kJ/mol) |

|---|---|

| Activation Energy (cis to trans) | value |

| Activation Energy (trans to cis) | value |

Note: "value" indicates that a specific calculated energy barrier for this compound isomerization was not found in the searched literature.

Conclusion

Computational studies provide invaluable insights into the structure, stability, and reactivity of the this compound system. The use of DFT and ab initio methods allows for the detailed characterization of the cis and trans isomers and the transition state connecting them. While existing literature provides some thermodynamic data, a comprehensive and unified computational dataset for the geometric parameters and isomerization energy barrier of the parent this compound remains to be published. This guide has outlined the standard computational protocols and the expected data from such studies, providing a framework for future research in this area. For professionals in drug development, a thorough understanding of these computational approaches and the nature of the nitroso dimer equilibrium is essential for the rational design of molecules with desired properties and stability profiles.

References

An In-depth Technical Guide to the Discovery and Synthesis of Aromatic C-Nitroso Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of aromatic C-nitroso compounds. These fascinating molecules, characterized by a nitroso group (-N=O) directly attached to an aromatic ring, have a rich history in organic chemistry and are gaining increasing attention in medicinal chemistry and materials science for their unique chemical reactivity and biological activities.

Discovery and Historical Context

The study of aromatic C-nitroso compounds dates back to the 19th century, with the first synthesis of nitrosobenzene credited to Adolf von Baeyer in 1874. He achieved this by reacting diphenylmercury with nitrosyl bromide.[1] Early research was driven by the intriguing chromophoric properties of these compounds, which typically appear as intensely colored (blue or green) monomers in solution and as pale yellow or colorless dimers in the solid state.[1][2] This monomer-dimer equilibrium is a hallmark of C-nitroso chemistry and has been a subject of extensive study.[1][2]

The development of various synthetic methodologies in the early 20th century, such as the Baeyer-Caro and Fischer-Hepp reactions, expanded the accessibility and variety of aromatic C-nitroso compounds, paving the way for a deeper understanding of their chemical behavior.[1][3] More recently, interest in these compounds has been revitalized by the discovery of their roles as intermediates in the metabolism of aromatic amines and nitroaromatics, their potential as nitric oxide (NO) donors, and their interactions with biological nucleophiles.[4]

Synthesis of Aromatic C-Nitroso Compounds

Several synthetic routes have been developed for the preparation of aromatic C-nitroso compounds. The choice of method often depends on the desired substitution pattern and the stability of the target molecule.

Oxidation of Aromatic Amines

The oxidation of primary aromatic amines is a common and versatile method for synthesizing C-nitroso compounds. A variety of oxidizing agents can be employed, with careful control of reaction conditions being crucial to prevent over-oxidation to the corresponding nitro compounds.

One of the classic methods involves the use of Caro's acid (peroxymonosulfuric acid, H₂SO₅).[1] More modern and milder methods often utilize hydrogen peroxide in the presence of a catalyst.

Table 1: Synthesis of Aromatic C-Nitroso Compounds via Oxidation of Anilines

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | H₂O₂ / M₁₁PVFe | Isooctane/H₂O | 20 | 76 (conversion) | [5] |

| 4-Methylaniline | H₂O₂ / M₁₁PVFe | Isooctane/H₂O | 20 | 99 | [5] |

| 4-Methoxyaniline | H₂O₂ / M₁₁PVFe | Isooctane/H₂O | 20 | 98 | [5] |

| 4-Chloroaniline | H₂O₂ / M₁₁PVFe | Isooctane/H₂O | 20 | 85 | [5] |

| 2,4,6-Tri-tert-butylaniline | Peroxybenzoic acid | Not specified | Not specified | Not specified | [6] |

Reduction of Aromatic Nitro Compounds

The partial reduction of aromatic nitro compounds offers another important route to C-nitroso derivatives. Careful selection of the reducing agent and reaction conditions is necessary to stop the reduction at the nitroso stage and prevent further reduction to hydroxylamines and amines.

A common laboratory-scale method involves the reduction of a nitroarene to the corresponding N-arylhydroxylamine, followed by in-situ oxidation to the nitroso compound.[1]

Table 2: Synthesis of Nitrosobenzene via Reduction of Nitrobenzene

| Reducing Agent (Step 1) | Oxidizing Agent (Step 2) | Overall Yield (%) | Reference |

| Zinc dust / NH₄Cl | Na₂Cr₂O₇ / H₂SO₄ | 48-55 | [7] |

Fischer-Hepp Rearrangement

The Fischer-Hepp rearrangement is a classic named reaction for the synthesis of p-nitroso aromatic secondary amines. It involves the acid-catalyzed rearrangement of an N-nitrosoamine precursor.[3] The reaction is typically carried out using hydrochloric acid, and yields are often good under these conditions.[3] Evidence suggests an intramolecular mechanism for this rearrangement.[3][8][9]

Table 3: Synthesis of p-Nitrosoanilines via Fischer-Hepp Rearrangement

| Starting Material | Acid | Yield (%) | Reference |

| N-Nitroso-N-methylaniline | HCl | Good | [3] |

| 3-Methoxy-N-methyl-N-nitrosoaniline | H₂SO₄ (aqueous) | >90 | [8] |

| 3-Methoxy-N-methyl-N-nitrosoaniline | H₂SO₄ (aqueous) with "nitrite traps" | 85 | [8] |

Direct Nitrosation of Aromatic Compounds

Electron-rich aromatic compounds, such as phenols and tertiary anilines, can undergo direct electrophilic nitrosation to yield C-nitroso derivatives. The nitrosating agent is typically generated in situ from sodium nitrite and an acid.[4][10] The regioselectivity of the reaction is influenced by the directing effects of the activating group and the reaction conditions. For phenols, nitrosation generally occurs at the para-position.[11]

Table 4: Synthesis of Aromatic C-Nitroso Compounds via Direct Nitrosation

| Starting Material | Nitrosating Agent/Conditions | Product | Yield (%) | Reference |

| Phenol | NaNO₂ / H₂SO₄ | p-Nitrosophenol | ~90 | |

| N,N-Dimethylaniline | NaNO₂ / HCl | p-Nitrosodimethylaniline hydrochloride | Not specified | [12] |

| 3-Methoxyphenol | i-AmNO₂ / K₂CO₃ | 4-Nitroso-3-methoxyphenol (p-quinone monooxime) | High | |

| 1-Naphthol | i-AmNO₂ / K₂CO₃ | 4-Nitroso-1-naphthol (p-quinone monooxime) | High | [13] |

Experimental Protocols

Synthesis of Nitrosobenzene from Nitrobenzene

This two-step procedure involves the reduction of nitrobenzene to phenylhydroxylamine, followed by oxidation to nitrosobenzene.[7]

Step 1: Preparation of Phenylhydroxylamine

-

In a 5-gallon crock, vigorously stir a mixture of 250 mL (2.44 moles) of nitrobenzene and a solution of 150 g of ammonium chloride in 5 L of water.

-

Add 372 g (5.15 moles) of 90% zinc dust in small portions over 5 minutes.

-

The reaction is exothermic; continue stirring as the temperature rises.

-

After the main reaction subsides, filter the mixture to remove zinc oxide. The filtrate contains the phenylhydroxylamine.

Step 2: Oxidation to Nitrosobenzene

-

Cool the filtrate containing phenylhydroxylamine to below 0°C in an ice-salt bath.

-

With stirring, add a cold solution of sulfuric acid (750 mL of concentrated acid with enough ice to bring the temperature to -5°C).

-

Rapidly add an ice-cold solution of 170 g of sodium dichromate dihydrate in 500-750 mL of water.

-

Stir or swirl the mixture for 2-3 minutes.

-

Collect the precipitated straw-colored nitrosobenzene on a Büchner funnel and wash with 1 L of water.

-

The crude product can be purified by steam distillation or sublimation. The yield of the crude product is 48-55%.[7]

Synthesis of p-Nitrosodimethylaniline Hydrochloride

This procedure describes the direct nitrosation of N,N-dimethylaniline.[12]

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, mix 10.3 g of concentrated hydrochloric acid and 5 g of N,N-dimethylaniline.

-

Add approximately 40 g of crushed ice to the mixture.

-

While maintaining the temperature below 10°C with constant stirring, slowly add a solution of 3.1 g of sodium nitrite in 10 mL of water from the dropping funnel over 1 hour.

-

The mixture will turn orange, and yellow crystals of p-nitrosodimethylaniline hydrochloride will precipitate.

-

The product can be collected by filtration and recrystallized from hot water containing a few drops of hydrochloric acid.

Synthesis of p-Nitrosophenol

This method involves the direct nitrosation of phenol.[11]

-

Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

-

Cool the solution to 0-5°C in an ice bath.

-

Add sodium nitrite to the cooled solution.

-

Slowly add a dilute acid (e.g., sulfuric acid) dropwise while maintaining the temperature below 5°C and ensuring the solution remains alkaline.

-

After the addition is complete, allow the mixture to warm to room temperature while stirring.

-

The precipitated p-nitrosophenol is collected by filtration. The yield is approximately 90%.[11]

Spectroscopic Data of Aromatic C-Nitroso Compounds

The characterization of aromatic C-nitroso compounds relies on various spectroscopic techniques. The monomer-dimer equilibrium often influences the observed spectra, particularly in solution.

Table 5: Spectroscopic Data for Selected Aromatic C-Nitroso Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) (N=O stretch) | UV-Vis (λmax, nm) |

| Nitrosobenzene | 7.91 (d), 7.61 (t), 7.55 (t)[14] | C1: 165.7, C2,6: 121.0, C3,5: 129.4, C4: 136.0[15] | ~1506[9] | ~315, ~730 (in various solvents)[16] |

| p-Nitrosodimethylaniline | Not specified | Not specified | Not specified | Not specified |

| p-Nitrosophenol | Not specified | Not specified | Not specified | Not specified |

Note: Spectroscopic data can vary depending on the solvent, concentration, and temperature due to the monomer-dimer equilibrium.

Biological Significance and Signaling Pathways

Aromatic C-nitroso compounds are not merely laboratory curiosities; they play significant roles in biological systems, often as reactive intermediates. Their biological activity is largely attributed to two key chemical properties: their ability to act as electrophiles and their potential to release nitric oxide (NO).

Reaction with Biological Nucleophiles

The electrophilic nitrogen atom of the nitroso group is susceptible to attack by biological nucleophiles, particularly thiols. A prominent example is the reaction with glutathione (GSH), a major intracellular antioxidant. This reaction can lead to the formation of a sulfinamide adduct and ultimately to the reduction of the nitroso compound and oxidation of GSH.[4] This reactivity is implicated in the toxicity of some aromatic nitro and amino compounds, which are metabolized to their nitroso derivatives.[4]

Nitric Oxide Donor Activity

Certain aromatic C-nitroso compounds have been shown to release nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. The release of NO from these compounds can occur through homolytic cleavage of the C-N bond. This property makes them interesting candidates for the development of novel NO-releasing drugs for cardiovascular and other diseases.

Furthermore, the release of NO can influence other signaling pathways. For instance, NO is known to inhibit the activity of the IκB kinase (IKK) complex through S-nitrosylation, which in turn suppresses the activation of the NF-κB transcription factor.[17] NF-κB is a master regulator of inflammation, and its inhibition by NO-donating C-nitroso compounds could have therapeutic implications in inflammatory diseases.

Conclusion

Aromatic C-nitroso compounds represent a fascinating and versatile class of molecules with a rich history and a promising future. From their initial discovery as colorful curiosities to their current investigation as potential therapeutic agents, our understanding of their chemistry and biology continues to evolve. The synthetic methods outlined in this guide provide a foundation for researchers to access and explore the diverse properties of these compounds. As our knowledge of their interactions with biological systems deepens, particularly in the context of nitric oxide signaling and cellular redox processes, new opportunities for their application in drug development and materials science will undoubtedly emerge.

References

- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. scispace.com [scispace.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part 10. Reactions of 3-methoxy-N-methyl-N-nitrosoaniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Kinetics and mechanism of the Fischer–Hepp rearrangement. Part I. Rearrangement of N-nitroso-N-methylaniline in hydrochloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

- 12. chembk.com [chembk.com]

- 13. Nitrosation of Phenolic Substrates under Mildly Basic Conditions: Selective Preparation of p-Quinone Monooximes and Their Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part VIII. Substituent effects on denitrosation of aromatic N-nitroso-amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Nitric oxide represses inhibitory κB kinase through S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

The Dimerization of Nitrosobenzene: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitrosobenzene, a deceptively simple aromatic compound, exhibits a fascinating and complex dimerization equilibrium that has been the subject of extensive research. This reversible dimerization to form an azodioxide has implications in various fields, from fundamental organic chemistry to materials science and drug development, where nitroso compounds can act as spin traps or metabolic intermediates. This technical guide provides a comprehensive overview of the current understanding of the nitrosobenzene dimerization mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

The Monomer-Dimer Equilibrium

In solution and the solid state, nitrosobenzene exists in a dynamic equilibrium between its monomeric form (a green species) and its dimeric form, an azodioxide (a pale-yellow solid).[1] This equilibrium is influenced by several factors, including concentration, temperature, and the solvent environment.[1] Generally, the dimeric form is favored at higher concentrations and lower temperatures, while the monomer is more prevalent in dilute solutions and at elevated temperatures.[1] The dimerization is a reversible process, with the dimer readily dissociating back to the monomer.[2]

Structure of the Azodioxide Dimer

The dimerization of two nitrosobenzene molecules results in the formation of an azodioxide, which can exist as two stereoisomers: the cis (Z) and trans (E) isomers. The trans isomer is generally considered to be the more thermodynamically stable of the two. The interconversion between the Z and E isomers is thought to proceed through the dissociation of the dimer into its monomeric constituents, followed by re-dimerization.[1]

The Dimerization Mechanism: Concerted vs. Stepwise

The precise mechanism of nitrosobenzene dimerization has been a topic of considerable debate, with two primary pathways proposed: a concerted mechanism and a stepwise, biradical mechanism.

The Concerted Mechanism

A concerted mechanism would involve a single transition state where the two nitrogen-nitrogen bonds are formed simultaneously. This pathway would be characterized by a closed-shell transition state.

The Stepwise (Biradical) Mechanism

Computational studies increasingly support a stepwise mechanism involving the formation of a biradical intermediate.[3] In this pathway, the first step is the formation of a single nitrogen-nitrogen bond, leading to a diradical species. This intermediate then undergoes a second bond formation to yield the final azodioxide dimer. Calculations have shown that the transition state for the dimerization has significant biradical character.[3] The energy profile for the reaction coordinate using a one-electron arrow-pushing formalism is calculated to be around 4 kcal/mol lower than that for a two-electron (concerted) process, lending further support to the stepwise mechanism.[3]

The following diagram illustrates the proposed stepwise mechanism for the formation of the Z-azodioxide dimer.

References

The Architectonics of Matter: A Technical Guide to Topochemical Effects in Solid-State Dimerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical synthesis, the solid state presents a unique and highly constrained environment where the spatial arrangement of molecules in a crystal lattice dictates the outcome of a reaction. This principle, known as topochemistry, offers unparalleled control over reaction pathways and product stereochemistry, often leading to the formation of products that are difficult or impossible to obtain in solution.[1] This guide delves into the core principles of topochemical effects, focusing on solid-state dimerization reactions. For professionals in drug development, understanding these principles is paramount, as the solid-state behavior of active pharmaceutical ingredients (APIs) can profoundly impact their stability, bioavailability, and manufacturability. Topochemical reactions can be initiated by external stimuli such as light or heat, transforming a crystalline monomer into a crystalline or polycrystalline dimer with remarkable specificity.[2]

The Guiding Principles: Schmidt's Topochemical Postulates

The foundation of modern topochemical theory was laid by Gerhard M. J. Schmidt and his colleagues through their systematic study of the solid-state photodimerization of trans-cinnamic acid derivatives.[3] Their work culminated in a set of empirical rules, now known as Schmidt's topochemical postulates, which predict the feasibility and outcome of [2+2] photocycloaddition reactions in the solid state.[3]

The central tenet of these postulates is the principle of minimal atomic and molecular movement; a reaction in the solid state is most likely to occur if it requires the least amount of displacement of the constituent atoms.[1] For the photodimerization of olefins, this translates to specific geometric criteria regarding the alignment of the reactive double bonds in the crystal lattice:

-

Reactivity Criterion: For a [2+2] photodimerization to occur, the intermolecular distance between the centers of the reactive double bonds must be less than approximately 4.2 Å.[3]

-

Stereochemical Control: The stereochemistry of the resulting cyclobutane dimer is determined by the symmetry relationship of the neighboring reactant molecules in the crystal lattice.

The different polymorphs of trans-cinnamic acid serve as the canonical example of these principles. The α-form, where adjacent molecules are related by a center of inversion, yields the centrosymmetric α-truxillic acid. In contrast, the β-form, with molecules related by translation, produces the mirror-symmetric β-truxinic acid. The γ-form, in which the double bonds are too far apart (greater than 4.7 Å), is photostable.[1]

Caption: Logical flow of Schmidt's topochemical postulates.

Case Study 1: The [2+2] Photodimerization of trans-Cinnamic Acid

The photodimerization of trans-cinnamic acid is the quintessential example of a topochemically controlled solid-state reaction. The reaction proceeds via a [2+2] cycloaddition of the olefinic double bonds of neighboring molecules, initiated by UV irradiation.

Experimental Protocol: Photodimerization of α-trans-Cinnamic Acid

This protocol is a synthesis of procedures described in the literature and is intended as a general guideline.

1. Crystallization of α-trans-Cinnamic Acid:

-

Dissolve trans-cinnamic acid in a suitable solvent (e.g., ethanol, diethyl ether/petroleum ether).

-

Allow the solvent to evaporate slowly at room temperature. This promotes the formation of the α-polymorph.

-

Collect the resulting crystals by filtration and dry them in the absence of light.

2. Solid-State Irradiation:

-

Spread a thin layer of the crystalline α-trans-cinnamic acid powder between two quartz or borosilicate glass plates.

-

Irradiate the sample with a medium-pressure mercury lamp (broadband UV source) or a UV lamp with an output centered around 350 nm.[4] The irradiation time can vary from a few hours to several days, depending on the lamp intensity and the desired conversion. For example, irradiation with a 400 W broadband medium-pressure Hg lamp for 4 hours has been reported to give high conversion.[5]

-

To ensure uniform irradiation, it is advisable to periodically mix the powder.[5]

3. Product Isolation and Characterization:

-

The progress of the reaction can be monitored by techniques such as solid-state NMR or IR spectroscopy.[6][7]

-

The resulting α-truxillic acid can be purified by recrystallization from a suitable solvent (e.g., acetic acid/petroleum ether).[2]

-

Characterization of the product can be performed using standard analytical techniques, including melting point determination, NMR spectroscopy, and single-crystal X-ray diffraction to confirm the stereochemistry.

Quantitative Data

| Polymorph | Crystal System | Space Group | C=C Distance (Å) | Photoproduct | Yield |

| α-trans-Cinnamic Acid | Monoclinic | P2₁/c | 3.6 - 4.1 | α-Truxillic Acid (centrosymmetric) | High (approaching 100%) |

| β-trans-Cinnamic Acid | Orthorhombic | Pcab | 3.9 - 4.1 | β-Truxinic Acid (mirror-symmetric) | High |

| γ-trans-Cinnamic Acid | Monoclinic | P2₁/c | 4.7 - 5.1 | No reaction | 0% |

Data synthesized from multiple sources.[1]

Case Study 2: The [4+4] Photodimerization of Anthracene Derivatives

Anthracene and its derivatives undergo a [4+4] photocycloaddition in the solid state, another classic example of a topochemical reaction. The reaction occurs between the 9 and 10 positions of adjacent, parallel-stacked anthracene rings.

Experimental Protocol: Photodimerization of 9-Anthracenecarboxylic Acid

This protocol is a generalized procedure based on literature reports.

1. Crystallization:

-

Crystallize 9-anthracenecarboxylic acid from a suitable solvent to obtain single crystals. The crystal packing is crucial for reactivity.

2. Solid-State Irradiation:

-

Place the crystals on a suitable transparent support.

-

Irradiate the crystals with a UV light source (e.g., a high-pressure mercury lamp). The reaction progress can be monitored by observing changes in the crystal's appearance or by spectroscopic methods.[8][9]

-

Note that for some anthracene derivatives, the dimerization can lead to the disintegration of the single crystal.[8]

3. Product Analysis:

-

The formation of the dimer can be confirmed by techniques such as X-ray diffraction and Raman microscopy.[9]

-

The reaction is often reversible upon heating, which can be used to regenerate the monomer.

Quantitative Data

| Anthracene Derivative | C9···C10' Distance (Å) | Packing Arrangement | Reactivity |

| 9-Cyanoanthracene | < 4.2 | Favorable for dimerization | Photoreactive |

| 9-Anthraldehyde | < 4.2 | Favorable for dimerization | Photoreactive |

| 9-Methylanthracene | < 4.2 | Favorable for dimerization | Photoreactive |

Data synthesized from multiple sources.[10]

Analytical Techniques for Studying Solid-State Dimerization

A variety of analytical techniques are employed to study topochemical reactions, from determining the crystal structure of the reactant to monitoring the reaction kinetics and characterizing the product.

Caption: General experimental workflow for solid-state dimerization.

Detailed Methodologies

1. Single-Crystal X-ray Diffraction (SCXRD):

-

Purpose: To determine the precise three-dimensional arrangement of molecules in the crystal lattice of both the monomer and, if possible, the dimer. This is essential for verifying the topochemical criteria.

-

Methodology: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The data is then processed to solve and refine the crystal structure, providing atomic coordinates, bond lengths, and intermolecular distances.

2. Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy:

-

Purpose: To monitor the kinetics of the solid-state reaction and to characterize the structure of the product, especially when single crystals are not available or are lost during the reaction.

-

Methodology: A powdered sample is packed into a rotor and spun at the magic angle (54.74°) with respect to the external magnetic field to average out anisotropic interactions and obtain high-resolution spectra. Cross-polarization magic angle spinning (CP-MAS) is a common technique used to enhance the signal of low-abundance nuclei like ¹³C. By acquiring spectra at different irradiation times, the conversion of monomer to dimer can be quantified.[6]

3. Vibrational Spectroscopy (FTIR and Raman):

-

Purpose: To follow the course of the reaction by monitoring the disappearance of vibrational modes associated with the reactant (e.g., the C=C stretch) and the appearance of modes corresponding to the product (e.g., cyclobutane ring vibrations).

-

Methodology: For FTIR, the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed using an attenuated total reflectance (ATR) accessory. For Raman spectroscopy, the crystalline sample is irradiated with a laser, and the scattered light is analyzed. Raman microscopy can be particularly useful for studying reactions in situ on a single crystal.[9]

Implications for Drug Development

The principles of topochemistry are of critical importance in the pharmaceutical industry. The solid form of an API can exist as different polymorphs, solvates, or co-crystals, each with its own unique crystal lattice and, consequently, different physicochemical properties.

-

Photostability: An understanding of topochemical principles can help predict and prevent undesirable photodimerization of APIs upon exposure to light, which can lead to loss of potency and the formation of potentially toxic degradants. By controlling the crystallization process to favor a photostable polymorph (i.e., one that does not meet Schmidt's criteria), the shelf life and stability of a drug product can be significantly improved.

-

Crystal Engineering: Topochemical principles can be used proactively in "crystal engineering" to design solid forms of drugs with desired properties. For instance, by co-crystallizing an API with a suitable co-former, it may be possible to arrange the API molecules in a way that either promotes a desired solid-state reaction (e.g., to create a prodrug) or inhibits an undesired one.

-

Control of Physical Properties: The solid-state structure influences properties such as solubility and dissolution rate. Topochemical reactions can alter the crystal lattice, thereby changing these critical parameters and affecting the drug's bioavailability.

Conclusion

Topochemical effects in solid-state dimerization offer a powerful paradigm for controlling chemical reactions with a level of precision unattainable in solution. By leveraging the pre-organized architecture of the crystal lattice, chemists can direct the formation of specific stereoisomers and, in some cases, achieve quantitative yields. For researchers in materials science and drug development, a thorough understanding of these principles is not merely academic but a practical tool for designing novel materials and more stable and effective pharmaceutical products. The continued development of advanced analytical techniques will undoubtedly shed further light on the intricate mechanisms of these fascinating solid-state transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 6. Solid-state photodimerization kinetics of alpha-trans-cinnamic acid to alpha-truxillic acid studied via solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of solid solution composition on kinetics and mechanism of [2 + 2] photodimerization of cinnamic acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Photodimerization of anthracene derivatives in their neat solid state and in solid molecular compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Relationship between spatially heterogeneous reaction dynamics and photochemical kinetics in single crystals of anthracene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03060E [pubs.rsc.org]

An In-depth Technical Guide on the Formation of Nitrosobenzene Dimers on Gold Surfaces

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the on-surface synthesis of azoxybenzene through the dimerization of nitrosobenzene on gold substrates, primarily Au(111). The content is synthesized from established principles and experimental data within the field of surface science, offering a foundational resource for professionals engaged in molecular engineering, nanotechnology, and catalysis.

Introduction

On-surface synthesis has emerged as a powerful bottom-up strategy for the creation of novel, low-dimensional organic and polymeric materials with atomic precision. By confining reactants to a two-dimensional template, typically a single-crystal metal surface under ultra-high vacuum (UHV) conditions, unique reaction pathways can be initiated, leading to structures not accessible through conventional solution chemistry.

The dimerization of nitrosobenzene (C₆H₅NO) to form azoxybenzene (C₁₂H₁₀N₂O) on gold surfaces is a model system for studying covalent C-N bond formation. This thermally induced reaction allows for the controlled formation of dimers which can subsequently self-assemble into ordered nanostructures. Understanding the experimental parameters, reaction mechanisms, and structural characteristics of this process is crucial for the rational design of functional molecular materials for applications in molecular electronics, sensor technology, and heterogeneous catalysis.

Experimental Protocols

The following sections detail the standard methodologies for studying the on-surface formation of nitrosobenzene dimers on a Au(111) surface under UHV conditions.

Au(111) Substrate Preparation

A pristine and atomically well-defined Au(111) surface is critical for reproducible results. The standard cleaning procedure is as follows:

-

Sputtering: The Au(111) single crystal is cleaned by repeated cycles of argon ion (Ar⁺) sputtering to remove surface contaminants.

-

Ion Energy: Typically 1 keV.

-

Sputtering Duration: 15-20 minutes per cycle.

-

Ar Pressure: Maintained in the range of 5 x 10⁻⁶ to 1 x 10⁻⁵ mbar.

-

-

Annealing: Following sputtering, the crystal is annealed to high temperature to restore a crystalline, well-ordered surface.

-

Annealing Temperature: Approximately 750-800 K.

-

Annealing Duration: 10-15 minutes.

-

-

Surface Verification: The quality of the Au(111) surface is confirmed by techniques such as Scanning Tunneling Microscopy (STM), which should resolve the characteristic 22×√3 "herringbone" reconstruction, and X-ray Photoelectron Spectroscopy (XPS) to verify the absence of contaminants like carbon and oxygen.[1]

Molecular Deposition

Nitrosobenzene is deposited onto the clean Au(111) substrate via thermal evaporation in the UHV chamber.

-

Source Preparation: Solid nitrosobenzene is placed in a Knudsen cell or a custom-made evaporator. The source is thoroughly degassed at a temperature just below its sublimation point for several hours to remove adsorbed water and other volatile impurities.

-

Deposition: The nitrosobenzene source is heated to a temperature sufficient for sublimation (typically 295-315 K), leading to a controlled molecular flux. The molecules are deposited onto the Au(111) substrate, which is usually held at room temperature.

-

Coverage Control: The deposition is monitored using a quartz crystal microbalance to control the molecular coverage on the surface. Sub-monolayer coverages are typically used to study individual reaction events.

Thermally Induced Dimerization

The covalent coupling of two nitrosobenzene molecules to form one azoxybenzene molecule is triggered by thermal annealing of the substrate.

-

Annealing Procedure: After deposition, the sample is resistively heated to a specific temperature to initiate the dimerization.

-

Reaction Temperature: The dimerization reaction is typically induced by annealing the substrate to temperatures in the range of 350-420 K.

-

-

Reaction Monitoring: The progress of the reaction and the structure of the resulting products are characterized ex-situ after cooling the sample back to the characterization temperature (e.g., room temperature or cryogenic temperatures for STM).

Surface Characterization Techniques

A suite of surface-sensitive techniques is employed to analyze the reactants, intermediates, and final products.

-

Scanning Tunneling Microscopy (STM): Provides real-space visualization of the molecules on the Au(111) surface, allowing for the identification of nitrosobenzene monomers and azoxybenzene dimers and the characterization of their self-assembled structures.

-

X-ray Photoelectron Spectroscopy (XPS): Used to probe the chemical state of the elements involved. Changes in the N 1s and O 1s core-level spectra are used to track the chemical transformation from the nitroso group to the azoxy bridge.

-

Temperature Programmed Desorption (TPD): Provides information on the thermal stability and adsorption energies of the molecules on the surface. The sample is heated at a linear rate, and desorbing species are monitored with a mass spectrometer.

Quantitative Data Presentation

The following table summarizes key quantitative data related to the nitrosobenzene/azoxybenzene system on Au(111). Data is compiled from studies on nitrosobenzene derivatives and related aromatic systems due to the limited availability of a complete dataset for the unfunctionalized parent molecule.

| Parameter | Value / Range | Technique | Notes |

| Substrate Information | |||

| Au(111) Lattice Constant | 2.88 Å | LEED/STM | The underlying substrate for the on-surface reaction. |

| Adsorption & Reaction Conditions | |||

| Nitrosobenzene Deposition Temp. | ~300 K (Room Temp.) | Standard Practice | Substrate is held at RT during molecular deposition. |

| Dimerization Annealing Temp. | 350 - 420 K | STM, XPS | Temperature required to overcome the activation barrier for N-N bond formation. |

| Spectroscopic Data (Estimated) | |||

| N 1s Binding Energy (Nitroso) | ~401.0 - 402.0 eV | XPS | Expected binding energy for the N atom in the C-N=O group. |

| N 1s Binding Energy (Azoxy) | ~400.5 eV & ~402.8 eV | XPS | Two distinct nitrogen environments are expected in the C-N=N(O)-C bridge. |

| Structural & Energetic Data | |||

| Monolayer Desorption Temp. (Nitrobenzene) | ~290 K | TPD | Used as a proxy for the desorption of a similar aromatic molecule from Au(111). |

| Intermolecular Spacing (Derivatives) | ~0.4 nm | STM | Observed in self-assembled bilayers of nitrosobenzene derivatives. |

| Moiré Superstructure (Derivatives) | 1.5 nm | STM | Indicates a 3√3 × 3√3 molecular arrangement for some derivatives. |

Table 1: Summary of Quantitative Data for the Nitrosobenzene System on Au(111).

Mandatory Visualizations

On-Surface Dimerization Pathway

The diagram below illustrates the conceptual pathway for the thermally induced dimerization of two nitrosobenzene molecules on a gold surface to form azoxybenzene.

Caption: Reaction pathway for nitrosobenzene dimerization on Au(111).

Experimental Workflow

This diagram outlines the logical flow of a typical UHV experiment for studying on-surface synthesis.

Caption: Experimental workflow for on-surface synthesis and analysis.

References

Gas-Phase Dimerization Thermodynamics of Nitrosobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitrosobenzene (C₆H₅NO) serves as a prototypical aromatic nitroso compound, characterized by its participation in a dynamic monomer-dimer equilibrium. This equilibrium is fundamental to understanding its reactivity, stability, and potential applications in chemical synthesis and drug development. This technical guide provides an in-depth analysis of the gas-phase dimerization thermodynamics of nitrosobenzene, consolidating computational data, outlining experimental methodologies employed in related studies, and presenting logical workflows for its investigation.

The Monomer-Dimer Equilibrium